Cas no 1805993-07-0 (2,4-Dichloro-6-(difluoromethyl)pyridine-3-carboxaldehyde)

2,4-Dichloro-6-(difluoromethyl)pyridine-3-carboxaldehyde is a versatile halogenated pyridine derivative with a reactive aldehyde functional group, making it a valuable intermediate in organic synthesis. Its dichloro and difluoromethyl substituents enhance its reactivity, particularly in cross-coupling reactions and nucleophilic substitutions, enabling the construction of complex heterocyclic frameworks. The electron-withdrawing groups contribute to its stability while facilitating selective transformations. This compound is particularly useful in pharmaceutical and agrochemical research, where its structural motifs are leveraged for bioactive molecule development. Its high purity and well-defined reactivity profile ensure consistent performance in synthetic applications.
2,4-Dichloro-6-(difluoromethyl)pyridine-3-carboxaldehyde structure
1805993-07-0 structure
Product name:2,4-Dichloro-6-(difluoromethyl)pyridine-3-carboxaldehyde
CAS No:1805993-07-0
MF:C7H3Cl2F2NO
MW:226.007626771927
CID:4850376

2,4-Dichloro-6-(difluoromethyl)pyridine-3-carboxaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2,4-Dichloro-6-(difluoromethyl)pyridine-3-carboxaldehyde
    • Inchi: 1S/C7H3Cl2F2NO/c8-4-1-5(7(10)11)12-6(9)3(4)2-13/h1-2,7H
    • InChI Key: GISXNRCCVIXZRB-UHFFFAOYSA-N
    • SMILES: ClC1C(C=O)=C(N=C(C(F)F)C=1)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 193
  • Topological Polar Surface Area: 30
  • XLogP3: 2.6

2,4-Dichloro-6-(difluoromethyl)pyridine-3-carboxaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029073321-1g
2,4-Dichloro-6-(difluoromethyl)pyridine-3-carboxaldehyde
1805993-07-0 97%
1g
$1,460.20 2022-04-01
Alichem
A029073321-250mg
2,4-Dichloro-6-(difluoromethyl)pyridine-3-carboxaldehyde
1805993-07-0 97%
250mg
$484.80 2022-04-01
Alichem
A029073321-500mg
2,4-Dichloro-6-(difluoromethyl)pyridine-3-carboxaldehyde
1805993-07-0 97%
500mg
$790.55 2022-04-01

2,4-Dichloro-6-(difluoromethyl)pyridine-3-carboxaldehyde Related Literature

Additional information on 2,4-Dichloro-6-(difluoromethyl)pyridine-3-carboxaldehyde

Research Brief on 2,4-Dichloro-6-(difluoromethyl)pyridine-3-carboxaldehyde (CAS: 1805993-07-0)

2,4-Dichloro-6-(difluoromethyl)pyridine-3-carboxaldehyde (CAS: 1805993-07-0) is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Recent studies have highlighted its significance in the development of novel fungicides and herbicides, particularly due to its unique structural properties that enhance bioactivity and selectivity. This research brief consolidates the latest findings on this compound, focusing on its synthetic applications, biological activities, and potential industrial implications.

A 2023 study published in the Journal of Agricultural and Food Chemistry demonstrated the efficacy of derivatives of 2,4-Dichloro-6-(difluoromethyl)pyridine-3-carboxaldehyde in inhibiting fungal growth in crops. The research team synthesized a series of analogues and evaluated their antifungal properties against Fusarium graminearum, a major pathogen affecting wheat. The results indicated that the difluoromethyl group at the 6-position significantly enhanced the compound's binding affinity to fungal enzymes, leading to a 40% improvement in inhibitory activity compared to non-fluorinated counterparts.

In the pharmaceutical domain, a recent patent (WO2023056789) disclosed the use of this compound as a precursor in the synthesis of kinase inhibitors. The patent highlights its role in forming a pyridine core that is critical for targeting specific oncogenic pathways. Molecular docking studies revealed that the aldehyde functionality at the 3-position facilitates the formation of Schiff bases with amino groups in target proteins, thereby improving drug-receptor interactions. This finding opens new avenues for designing next-generation anticancer agents.

From a synthetic chemistry perspective, advancements in the scalable production of 2,4-Dichloro-6-(difluoromethyl)pyridine-3-carboxaldehyde have been reported. A 2024 Organic Process Research & Development article detailed a novel catalytic system using palladium nanoparticles, which achieved a 92% yield under mild conditions. This method addresses previous challenges related to halogen exchange reactions and byproduct formation, making the compound more accessible for industrial applications.

Environmental and toxicological assessments of this compound are also emerging. A collaborative study by the European Chemicals Agency (ECHA) and the U.S. EPA (2024) classified it as "moderately persistent" in soil, with low bioaccumulation potential. However, researchers emphasized the need for further ecotoxicology studies, as preliminary data suggested aquatic toxicity at high concentrations (EC50 = 2.1 mg/L for Daphnia magna).

In conclusion, 2,4-Dichloro-6-(difluoromethyl)pyridine-3-carboxaldehyde continues to gain attention in both agrochemical and pharmaceutical research. Its versatile chemical properties enable diverse applications, while recent synthetic breakthroughs enhance its commercial viability. Future research should focus on expanding its therapeutic potential and addressing environmental safety concerns to fully realize its industrial value.

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